molecular formula C21H25ClN2O6 B2799530 4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid CAS No. 1097616-36-8

4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Cat. No. B2799530
CAS RN: 1097616-36-8
M. Wt: 436.89
InChI Key: QCCBQSQHRDBZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H25ClN2O6 and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality 4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Agents

A study on the synthesis of a PET imaging agent for Parkinson's disease, where similar chemical frameworks were used, highlights the potential of such compounds in neurological research. The synthesis involved multiple steps, yielding a radiochemical with high purity and specific activity, showcasing the compound's utility in tracing neurological biomarkers (Wang et al., 2017).

Spectroscopy and Structural Analysis

Vibrational spectroscopy studies, including Raman and infrared spectroscopy, have been applied to chloramphenicol derivatives, demonstrating how these techniques, along with DFT calculations, can elucidate the structural and electronic characteristics of similar complex molecules (Fernandes et al., 2017). These findings are crucial for understanding the interaction mechanisms and stability of such compounds.

Molecular Docking and Biological Activities

Research involving molecular docking and vibrational studies of derivatives of 4-oxobutanoic acid has shown the compounds' potential in inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting their relevance in developing therapeutic agents (Vanasundari et al., 2018). The detailed analysis of these compounds provides insights into their reactivity and possible pharmaceutical applications.

Analytical Chemistry Applications

The development of sensitive ELISA methods for the analysis of organophosphorous insecticides in fruit samples using related butanoic acid derivatives indicates the application of these compounds in environmental and food safety analysis (Zhang et al., 2008). This research demonstrates the versatility of 4-oxobutanoic acid derivatives in creating analytical tools for detecting chemical residues.

Antimicrobial and Material Science

Synthesis studies have shown that triazole derivatives, including those related to the queried compound, possess antimicrobial activities, pointing towards their potential in creating new antimicrobial agents (Bektaş et al., 2007). Moreover, research on corrosion inhibition by similar molecular structures illustrates their importance in material science, offering solutions for protecting metals against corrosion (Bentiss et al., 2009).

properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O6/c1-28-17-7-5-14(22)11-15(17)24-20(25)12-16(21(26)27)23-9-8-13-4-6-18(29-2)19(10-13)30-3/h4-7,10-11,16,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCBQSQHRDBZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

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